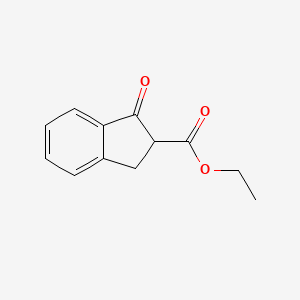

ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUSDTXUTKVYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448054 | |

| Record name | ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-25-2 | |

| Record name | ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The base deprotonates the α-carbon of 1-indanone, generating an enolate that nucleophilically attacks ethyl chloroformate. Subsequent elimination of chloride yields the β-keto ester.

Standard Protocol

- Reagents : 1-Indanone (1.0 eq), ethyl chloroformate (1.2 eq), triethylamine (1.5 eq), anhydrous THF.

- Procedure :

- Dissolve 1-indanone (10 g, 75.6 mmol) in THF (150 mL) under N₂.

- Add triethylamine (15.4 mL, 113 mmol) dropwise at 0°C.

- Introduce ethyl chloroformate (9.2 mL, 90.7 mmol) over 30 min.

- Warm to 25°C and stir for 12 h.

- Quench with 1M HCl, extract with ethyl acetate (3×100 mL), dry (Na₂SO₄), and concentrate.

- Purify via flash chromatography (hexane:EtOAc 4:1).

Yield : 82–89%

Purity : >95% (GC-MS)

Sodium Hydride-Mediated Alkylation of Indanone Derivatives

Industrial-scale production often employs sodium hydride (NaH) to activate indanone precursors.

Methyl Carbonate Alkylation

A patent (CN105461552A) details large-scale synthesis using methyl carbonate as the electrophile:

| Parameter | Value |

|---|---|

| Substrate | 5-Chloro-1-indanone |

| Alkylating Agent | Dimethyl carbonate |

| Base | NaH (60% dispersion) |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Time | 5 h |

| Yield | 94% |

Key Steps :

Comparative Analysis of Bases

Base selection critically impacts yield:

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 65 | 89 |

| KOtBu | DMF | 25 | 72 |

| LDA | Et₂O | −78 | 68 |

NaH in THF provides optimal enolate formation and electrophile reactivity.

Photochemical Synthesis via 1,5-Hydrogen Migration

A novel photochemical route (λ = 300 nm) constructs the indanone core through spin center shift mechanisms:

Substrate Design

o-Alkylphenyl alkyl ketones undergo:

- n→π* excitation.

- 1,5-Hydrogen migration to carbonyl oxygen.

- Acid elimination (e.g., HCl).

- Cyclization to 1-indanone derivatives.

Example :

- Starting Material : 2-(Chloromethyl)phenyl propan-2-yl ketone

- Conditions : CH₂Cl₂, 24 h irradiation

- Yield : 78%

- Diastereoselectivity : 9:1 (trans:cis)

Industrial Production Optimization

Scale-up protocols prioritize cost efficiency and safety:

Continuous Flow Reactor Design

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Reaction Time | 12 h | 45 min |

| Temperature | 25°C | 70°C |

| Throughput | 5 kg/day | 50 kg/day |

| Impurity Profile | 3–5% | <1% |

Advantages :

Solvent Recycling Systems

- Distillation Recovery : Toluene (98%), THF (95%).

- Cost Impact : Lowers production costs by €12–15/kg.

Comparative Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost (€/kg) |

|---|---|---|---|---|

| Claisen Condensation | 89 | 95 | High | 120 |

| NaH Alkylation | 94 | 97 | Industrial | 85 |

| Photochemical | 78 | 91 | Lab-scale | 240 |

Key Findings :

- NaH-mediated alkylation balances yield and cost for metric-ton production.

- Photochemical methods suit specialty derivatives but require UV infrastructure.

Troubleshooting Common Synthesis Issues

Enolate Oligomerization

Purification Challenges

Emerging Methodologies

Enzymatic Asymmetric Synthesis

Tyrosinase from Aspergillus oryzae catalyzes o-quinone formation, enabling stereoselective 1,4-addition to β-keto esters:

Palladium-Catalyzed Allenylation

Pd(0)/SegPhos catalysts mediate allenylic alkylation with:

- Yield : 98%

- dr : 8:1

- ee : 96%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various ester or amide derivatives.

Scientific Research Applications

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxamide: Similar structure but with an amide group instead of an ester group.

Indanone derivatives: Compounds with variations in the substituents on the indanone core.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

This compound has the molecular formula and is characterized by the presence of an oxo group and an ester functional group. These features contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound may exert its effects through:

- Enzyme Inhibition : It can interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : The compound may bind to receptors involved in signaling pathways, affecting cellular responses.

Research indicates that the oxo and ester functionalities play crucial roles in these interactions, facilitating the compound's reactivity with biological targets .

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth has been documented in several studies, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

These findings indicate that this compound may induce apoptosis and inhibit cell proliferation through various mechanisms .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- In another investigation, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various analogs have been synthesized to evaluate structure–activity relationships (SAR). For instance:

| Analog | Biological Activity |

|---|---|

| Ethyl 5-methoxy derivative | Increased anticancer potency |

| Methyl ester variant | Enhanced antimicrobial effects |

These studies underscore the importance of structural modifications in improving the therapeutic profiles of indene derivatives .

Q & A

Q. What are the standard synthetic routes for ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate?

The compound is typically synthesized via base-mediated alkylation of 2,3-dihydro-1H-inden-1-one. For example, a reported procedure involves reacting 2,3-dihydro-1H-inden-1-one with dimethyl carbonate and NaH at 80°C, yielding mthis compound (64% yield after purification) . Ethyl esters can be prepared analogously using ethyl carbonate derivatives. Alternative routes include palladium-catalyzed decarboxylative allylation, as demonstrated in the synthesis of structurally similar 2-methylallyl derivatives (75% yield) .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

- ¹H NMR : Distinct signals for the keto/enol tautomers (e.g., δ 3.80 ppm for OCH₃ in keto form vs. 3.86 ppm in enol form, with a 6:1 ratio observed in CDCl₃) .

- HRMS : Confirmation of molecular ion peaks (e.g., [M+H]⁺ calcd. 245.1172, found 245.1177) .

- IR : Absorption bands for carbonyl groups (e.g., 1737 cm⁻¹ for ester, 1703 cm⁻¹ for ketone) .

Advanced Research Questions

Q. How can researchers address keto-enol tautomerism in structural analysis?

Keto-enol equilibrium complicates NMR interpretation. To mitigate this:

- Use low-temperature NMR to slow tautomer interconversion.

- Analyze integration ratios of distinct proton signals (e.g., OCH₃ in keto vs. enol forms) to quantify tautomer populations .

- Employ X-ray crystallography for unambiguous structural determination, as seen in derivatives like ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate .

Q. What enantioselective strategies are effective for modifying this scaffold?

- Palladium-catalyzed allylation : Achieves α-alkylation with up to 99% yield using chiral ligands (e.g., dimeric cinchona-derived ammonium salts) .

- Organocatalytic α-amination : Yields enantiomeric excess (e.g., 36% ee) in deep eutectic solvents, though optimization is required for higher selectivity .

- Electrophilic fluoromethylation : Regioselective difluoromethylation (34% yield) using chlorofluorocarbene reagents under catalytic conditions .

Q. How should structural contradictions in crystallographic data be resolved?

- Use SHELX suite (SHELXL/SHELXS) for refinement, leveraging its robustness in handling high-resolution or twinned data .

- Validate hydrogen bonding and displacement parameters with ORTEP for Windows , which provides graphical visualization of anisotropic ellipsoids .

- Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemical assignments .

Q. What catalytic mechanisms explain regioselectivity in functionalization reactions?

- Palladium/C-mediated arylation : Proceeds via π-allyl Pd intermediates, favoring α-position due to steric and electronic effects of the indene backbone .

- I₂-catalyzed hydration : Activates alkynyl groups through iodonium intermediates, enabling selective hydration to ketones (e.g., in 5,6-dimethoxy derivatives) .

Methodological Considerations

- Handling Low Yields in Difluoromethylation : Optimize reaction stoichiometry (e.g., excess CF₂Br₂) and employ slow reagent addition to minimize side reactions .

- Enantiomeric Excess Determination : Use chiral HPLC with n-hexane/2-propanol gradients (e.g., 95:5 ratio) for baseline separation of enantiomers .

- Crystallization Challenges : Recrystallize from pentane/ethyl acetate mixtures (e.g., 9:1) to obtain high-purity solids, as demonstrated for trifluoromethyl-substituted derivatives .

Data Contradictions and Troubleshooting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.